N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound that features a benzo[d]thiazole moiety linked to an indole derivative via a thioacetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Indole Derivative: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.
Thioacetamide Linkage Formation: The final step involves the coupling of the benzo[d]thiazole and indole derivatives through a thioacetamide linkage. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thioacetamide linkage, converting it to a thioether.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the indole and benzo[d]thiazole moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nitrating agents for nitration.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe for studying enzyme interactions, particularly those involving sulfur-containing functional groups. It can also be used in the design of fluorescent markers due to its potential photophysical properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the benzo[d]thiazole and indole moieties suggests it may have activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure may impart unique characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its aromatic rings and thioacetamide linkage, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-((1H-indol-3-yl)thio)acetamide: Lacks the 2,5-dimethylbenzyl group, which may affect its binding affinity and specificity.
N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylphenyl)-1H-indol-3-yl)thio)acetamide: Similar structure but with a different substitution pattern on the indole ring.
Uniqueness
The presence of the 2,5-dimethylbenzyl group in N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide may enhance its lipophilicity and binding interactions with hydrophobic pockets in biological targets. This could make it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3OS2/c1-17-11-12-18(2)19(13-17)14-29-15-24(20-7-3-5-9-22(20)29)31-16-25(30)28-26-27-21-8-4-6-10-23(21)32-26/h3-13,15H,14,16H2,1-2H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCZWFWBZIZSNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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